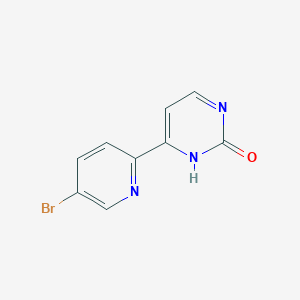
Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride” is a chemical compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protective group used in organic synthesis . It is introduced into a variety of organic compounds using flow microreactor systems .
Synthesis Analysis
The synthesis of compounds with a Boc group, like “Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride”, can be achieved using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to batch processes . Another method involves the chemoselective N-Boc protection of amines using glycerol as a solvent at room temperature . This protocol is catalyst-free, efficient, and green .Molecular Structure Analysis
The molecular structure of “Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride” includes a tert-butoxycarbonyl (Boc) group . The Boc group is a carbamate, which is an ester derived from carbamic acid .Chemical Reactions Analysis
The introduction of the Boc group into a variety of organic compounds is a key reaction in the synthesis of "Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride" . This reaction is enabled by flow microreactor systems . Another important reaction is the chemoselective N-Boc protection of amines .Scientific Research Applications
Synthesis of Non-proteinogenic Amino Acids
A study by Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), using masked 2,3-diaminopropanols obtained from Nα-Fmoc-O-tert-butyl-d-serine. This process involves reductive amination and oxidation steps to install the required carboxyl group, showcasing the use of tert-butoxycarbonyl moieties for protecting amino groups during synthesis (Temperini et al., 2020).
Antimicrobial Activity
Mickevičienė et al. (2015) synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties from 3-[(2-Hydroxyphenyl)amino]butanoic acids. The study identified several compounds with significant antimicrobial and antifungal activities, highlighting the potential of incorporating tert-butoxycarbonyl-protected amino acids in antimicrobial agents (Mickevičienė et al., 2015).
Conformationally Restricted Dipeptido-mimetics
Lauffer and Mullican (2002) developed a synthesis for (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic. This compound is utilized as a precursor in the synthesis of interleukin-1beta converting enzyme inhibitors, demonstrating the use of tert-butoxycarbonyl protection in the synthesis of complex molecules that can serve as pharmaceutical intermediates (Lauffer & Mullican, 2002).
Mechanism of Action
Target of Action
It is known that tert-butoxycarbonyl derivatives of amino acids, which this compound is a part of, are widely used in synthetic organic chemistry .
Mode of Action
The mode of action of Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by flow microreactor systems, making it more efficient, versatile, and sustainable compared to batch processes .
Biochemical Pathways
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and has implications in biosynthetic and biodegradation pathways .
Result of Action
The introduction of the tert-butoxycarbonyl group into various organic compounds is a key result of its action .
Action Environment
The action of Methyl 3-(benzylamino)-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride can be influenced by various environmental factors. For instance, the use of flow microreactor systems enhances the efficiency, versatility, and sustainability of the process of introducing the tert-butoxycarbonyl group into various organic compounds .
properties
IUPAC Name |
methyl 3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-16(2,3)22-15(20)18-13(14(19)21-4)11-17-10-12-8-6-5-7-9-12;/h5-9,13,17H,10-11H2,1-4H3,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQHPNMDNIMSFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2713000.png)
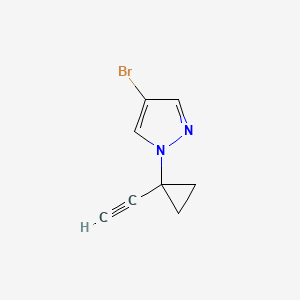

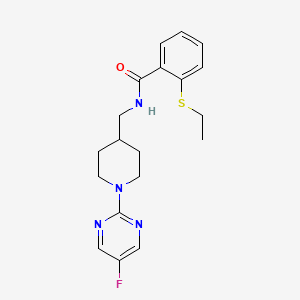
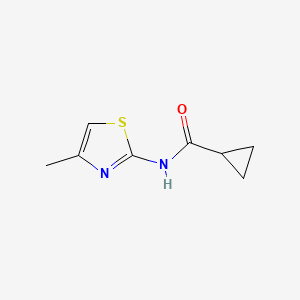
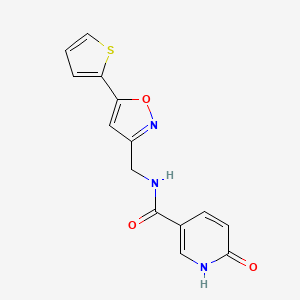

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-ethoxyethanone](/img/structure/B2713011.png)
![Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate](/img/structure/B2713012.png)

![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)
![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)
![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)
